molecular formula C26H27N3O2 B2515685 1-(1-(Cyclopentanecarbonyl)indolin-6-yl)-3-(naphthalen-1-ylmethyl)urea CAS No. 1207053-41-5

1-(1-(Cyclopentanecarbonyl)indolin-6-yl)-3-(naphthalen-1-ylmethyl)urea

Cat. No.: B2515685
CAS No.: 1207053-41-5
M. Wt: 413.521
InChI Key: DNCQAQXVCFRONP-UHFFFAOYSA-N
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Description

1-(1-(Cyclopentanecarbonyl)indolin-6-yl)-3-(naphthalen-1-ylmethyl)urea is a synthetic urea derivative designed for advanced biochemical and pharmacological research. Urea-containing compounds are of significant interest in medicinal chemistry due to their capacity to form multiple stable hydrogen bonds with biological targets, which is crucial for specific biological activity and potency . This compound features a complex hybrid structure incorporating naphthalene and indoline moieties, suggesting potential for diverse receptor interactions. Compounds with similar urea frameworks are investigated for a wide spectrum of applications, including as modulators of viral infections , and in studies related to neurodegenerative disorders and cancer . The specific structure of this molecule, combining a cyclopentanecarbonyl group with a naphthalen-1-ylmethylurea chain, makes it a valuable candidate for researchers exploring structure-activity relationships (SAR) in drug discovery, particularly in high-throughput screening assays and target validation studies. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2/c30-25(20-7-1-2-8-20)29-15-14-19-12-13-22(16-24(19)29)28-26(31)27-17-21-10-5-9-18-6-3-4-11-23(18)21/h3-6,9-13,16,20H,1-2,7-8,14-15,17H2,(H2,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCQAQXVCFRONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)NCC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Cyclopentanecarbonyl)indolin-6-yl)-3-(naphthalen-1-ylmethyl)urea typically involves the following steps:

    Formation of the Indolin-6-yl Intermediate: This step involves the cyclization of a suitable precursor to form the indolin-6-yl moiety.

    Introduction of the Cyclopentanecarbonyl Group: The cyclopentanecarbonyl group is introduced through an acylation reaction.

    Formation of the Urea Linkage: The final step involves the reaction of the indolin-6-yl intermediate with naphthalen-1-ylmethyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Cyclopentanecarbonyl)indolin-6-yl)-3-(naphthalen-1-ylmethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, acids, or bases can be used depending on the type of substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-(Cyclopentanecarbonyl)indolin-6-yl)-3-(naphthalen-1-ylmethyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Feature Target Compound Analog (CAS 1207021-84-8)
Carbonyl Substituent Cyclopentanecarbonyl Cyclopropanecarbonyl
Urea Substituent Naphthalen-1-ylmethyl 2-(Trifluoromethyl)phenyl
Molecular Weight 411.5 g/mol 389.4 g/mol
Estimated logP ~5.2 ~4.1

Urea Linkage Modifications

The urea moiety (-NH-C(=O)-NH-) is a common pharmacophore in kinase inhibitors and GPCR modulators. The naphthalen-1-ylmethyl group in the target compound enhances hydrophobic interactions in binding pockets, as seen in naphthalene-derived pharmaceuticals (e.g., protease inhibitors) . In contrast, the trifluoromethylphenyl group in the analog may improve metabolic stability due to the fluorine atoms’ resistance to oxidative degradation .

Physicochemical and Structural Properties

  • Solubility : The naphthalene moiety likely reduces aqueous solubility compared to the trifluoromethylphenyl analog, which benefits from polar C-F bonds.

Table 2: Structural and Hypothetical Property Analysis

Property Target Compound Analog (CAS 1207021-84-8)
Aromatic System Naphthalene (10 π-electrons) Benzene + CF₃ (6 π-electrons)
Ring Strain Low (cyclopentane) High (cyclopropane)
Predicted Solubility Low (≤10 µM) Moderate (~50 µM)

Biological Activity

The compound 1-(1-(Cyclopentanecarbonyl)indolin-6-yl)-3-(naphthalen-1-ylmethyl)urea is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula for this compound is C23H24N2O2C_{23}H_{24}N_{2}O_{2}, with a molecular weight of approximately 364.45 g/mol. The structure consists of an indoline moiety attached to a cyclopentanecarbonyl group and a naphthalen-1-ylmethyl urea component, contributing to its potential pharmacological properties.

Property Value
Molecular FormulaC23H24N2O2
Molecular Weight364.45 g/mol
IUPAC NameThis compound

Anticancer Properties

Recent studies have indicated that compounds with indoline structures exhibit significant anticancer activities. For instance, research has demonstrated that derivatives similar to This compound can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. Specific studies have shown that such compounds can effectively target cancer pathways, leading to reduced tumor growth in preclinical models.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. In vitro assays have revealed that related indoline derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example, studies on structurally similar diarylpentanoids have reported significant antibacterial effects, with some derivatives demonstrating inhibition zones comparable to standard antibiotics like ampicillin .

The mechanism of action for This compound likely involves interactions with specific molecular targets, such as enzymes or receptors involved in cell signaling pathways. This compound may act by:

  • Inhibiting Enzyme Activity: It may bind to active sites or allosteric sites on target enzymes, modulating their function.
  • Disrupting Cellular Pathways: By interfering with signal transduction pathways, it can induce changes in cellular behavior that lead to apoptosis or reduced proliferation in cancer cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of This compound , it is essential to compare it with other similar compounds:

Compound Name Key Features Biological Activity
N-(1-(Cyclopentanecarbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamideContains sulfonamide group; potential for diverse applicationsAntibacterial and anticancer activities
N-(1-(Cyclopentanecarbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamideCombines indoline and chromene moieties; unique reactivityAnticancer and enzyme inhibition

Study 1: Anticancer Efficacy

A study published in 2022 explored the anticancer efficacy of various indoline derivatives, including those structurally related to This compound . The results indicated that these compounds could significantly reduce cell viability in breast cancer cell lines through induction of apoptosis.

Study 2: Antimicrobial Activity Assessment

Another investigation assessed the antimicrobial properties of indoline derivatives against resistant strains of bacteria. The study found that certain compounds exhibited notable antibacterial activity, suggesting that modifications in the structure could enhance efficacy against resistant pathogens.

Q & A

Q. Critical Parameters :

  • Catalysts : Use of coupling agents like HOBt/EDCI improves yield .
  • Solvent choice : Polar aprotic solvents enhance reactivity but may require strict moisture control .

Basic: How should researchers characterize the structural integrity of this compound?

Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • NMR Spectroscopy :
    • ¹H NMR : Confirm the urea NH protons (δ 8.5–9.5 ppm) and cyclopentane methylene groups (δ 1.5–2.5 ppm) .
    • ¹³C NMR : Detect carbonyl signals (C=O at ~160–170 ppm) and aromatic carbons from naphthalene (δ 120–140 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
  • X-ray Crystallography : Resolve bond lengths and angles, particularly for the urea linkage and cyclopentane-indoline fusion .

Basic: What preliminary biological assays are suitable for evaluating its activity?

Answer:
Initial screening should focus on target engagement and physicochemical properties:

  • Enzyme Inhibition Assays : Test against kinases or proteases, given the urea group’s hydrogen-bonding capacity .
  • Lipophilicity (LogP) : Measure via HPLC to assess membrane permeability (naphthalene may increase LogP >3) .
  • Solubility : Use shake-flask method in PBS (pH 7.4); poor solubility may necessitate prodrug strategies .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?

Answer:
SAR optimization involves systematic substituent variation:

  • Cyclopentane vs. Other Rings : Replace cyclopentane with cyclohexane to evaluate steric effects on target binding .
  • Naphthalene Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance π-π stacking with aromatic residues .

Q. Methodology :

  • Use isogenic cell lines expressing Target A vs. B to quantify selectivity .

Advanced: What strategies address contradictions in pharmacokinetic data (e.g., high in vitro activity vs. low in vivo efficacy)?

Answer:
Resolve discrepancies via:

Metabolic Stability Testing : Incubate with liver microsomes to identify metabolic hotspots (e.g., urea hydrolysis) .

Protein Binding Assays : Measure plasma protein binding (e.g., albumin) using equilibrium dialysis; high binding may reduce free drug concentration .

Formulation Adjustments : Use lipid-based nanoparticles to enhance bioavailability if solubility is limiting .

Advanced: How can computational methods guide the design of derivatives with improved target affinity?

Answer:
Leverage molecular modeling and cheminformatics:

  • Docking Simulations : Map interactions between the urea group and catalytic residues (e.g., kinase ATP-binding pockets) .
  • QSAR Models : Train models using descriptors like polar surface area or H-bond donors to predict activity .
  • MD Simulations : Simulate binding dynamics over 100 ns to assess stability of key interactions (e.g., naphthalene stacking) .

Validation : Synthesize top-ranked derivatives and validate via SPR (surface plasmon resonance) for binding kinetics .

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